molecular formula C11H11N3O2S B13768752 (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid CAS No. 6961-77-9

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid

Cat. No.: B13768752
CAS No.: 6961-77-9
M. Wt: 249.29 g/mol
InChI Key: XYFPMSZRSVNJFZ-PXBDENQTSA-N
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Description

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamothioylhydrazinylidene group and a phenylbutenoic acid backbone, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid typically involves multiple steps, starting with the preparation of the hydrazine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct configuration of the double bonds (E and 2Z). Common reagents used in the synthesis include hydrazine hydrate, phenylacetic acid, and thiocarbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol or amine derivative.

    Substitution: The major products are substituted phenylbutenoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and kinetics.

Biology

In biological research, this compound may be used to investigate its effects on cellular processes. Its unique structure allows it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition and protein binding.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in developing new drugs for treating diseases such as cancer or bacterial infections.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, affecting various cellular pathways and processes.

Properties

CAS No.

6961-77-9

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid

InChI

InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9-

InChI Key

XYFPMSZRSVNJFZ-PXBDENQTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=N/NC(=S)N)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NNC(=S)N)C(=O)O

Origin of Product

United States

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